molecular formula C13H9F3N4O B2897179 5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 361368-95-8

5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2897179
CAS RN: 361368-95-8
M. Wt: 294.237
InChI Key: VLAQQXHUBOANMW-UHFFFAOYSA-N
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Description

“5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which could include “this compound”, has been achieved using 3-Amino-5-trifluoromethyl-1,2,4-triazole. This compound reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds .

Scientific Research Applications

Synthetic Methodologies and Structural Insights

  • The synthesis of 5-Methyl-7-methoxy-s-triazolo[1,5-a]pyrimidine was achieved through the reaction of a 7-chloro compound with sodium methoxide, showcasing the alkyl group's rearrangement to the ring nitrogen at 3- and 4-positions. This study provided insights into the structural properties of 7-alkoxy derivatives through alkyl rearrangement mechanisms (Makisumi & Kanō, 1963).
  • Innovative synthetic routes for creating 1,2,4-triazolo[1,5-a]pyridines were demonstrated, using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process highlighted a metal-free synthesis technique through oxidative N-N bond formation, yielding high reaction yields and efficiency (Zheng et al., 2014).

Biological Activity and Potential Applications

  • The antimicrobial and antioxidant activities of novel 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives were evaluated, demonstrating their potential as biological agents. This research utilized the Biginelli protocol, offering a strategic approach to synthesize these compounds efficiently (Gilava et al., 2020).
  • The synthesis, structural characterization, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring were discussed. This study not only presented a detailed synthesis route but also explored the antibacterial efficacy of the compound against various microbial strains, highlighting its potential in medicinal chemistry applications (Lahmidi et al., 2019).

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is microtubules (MTs) . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with microtubules at distinct binding sites within the MT structure . The interaction can produce different cellular responses depending on the substitution pattern . The compound’s mode of action is primarily through its interaction with these binding sites, leading to changes in the microtubule dynamics .

Biochemical Pathways

The compound affects the biochemical pathways associated with microtubule dynamics. By interacting with microtubules, it can disrupt their normal function, leading to alterations in cell shape, motility, and intracellular transport . The downstream effects of these changes can vary, but they often result in the inhibition of cell division and growth .

Result of Action

The compound has shown promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates . It has been found to have better minimum inhibitory concentration (MIC) values towards the tested MDR strains compared to reference drugs . The most active compounds showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells, suggesting a good safety profile .

properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-9-4-2-8(3-5-9)10-6-11(13(14,15)16)20-12(19-10)17-7-18-20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAQQXHUBOANMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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